{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid

Medicinal chemistry Fragment-based drug discovery Metal coordination

Traditional synthesis of picolinamide-pyrazole hybrids requires a 2-3 step protection-acylation-deprotection sequence when starting from 4-aminopyrazole-1-acetic acid precursors. This pre-functionalized building block bypasses that workflow, enabling direct library synthesis. - Simultaneous N1-acetic acid and C4-picolinamido groups eliminate protection/deprotection steps. - Free carboxylic acid permits direct amide coupling or esterification orthogonal to the picolinamido moiety. - Consistent stoichiometry across multi-gram scales, avoiding batch variability of salt forms.

Molecular Formula C11H10N4O3
Molecular Weight 246.22 g/mol
CAS No. 1183357-77-8
Cat. No. B1390302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid
CAS1183357-77-8
Molecular FormulaC11H10N4O3
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NC2=CN(N=C2)CC(=O)O
InChIInChI=1S/C11H10N4O3/c16-10(17)7-15-6-8(5-13-15)14-11(18)9-3-1-2-4-12-9/h1-6H,7H2,(H,14,18)(H,16,17)
InChIKeyKJVWVQWPFNVNOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Overview and Procurement Identity


{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid (CAS 1183357-77-8; synonym: 2-(4-(picolinamido)-1H-pyrazol-1-yl)acetic acid) is a heterocyclic building block with the molecular formula C₁₁H₁₀N₄O₃ and a molecular weight of 246.22 g/mol [1]. The structure features a pyridine-2-carbonylamino group at the pyrazole 4-position and a free carboxylic acid tethered via a methylene linker to the pyrazole N1 . This compound is supplied as a research chemical (typical purity specifications of 95–98%) and is employed as a synthetic intermediate or fragment for medicinal chemistry campaigns rather than as a finished active pharmaceutical ingredient.

Fragment-sized scaffold for library design
Free carboxylic acid ready for amide coupling
Picolinamido group enables metal-chelation studies

Why Generic Substitution Fails


This compound cannot be interchanged with simpler pyrazole-acetic acid building blocks because simultaneous installation of the N1-acetic acid handle and the C4-picolinamido group is not readily achievable through late-stage functionalization of generic intermediates. The picolinamido moiety introduces a bidentate metal-coordination motif (pyridine nitrogen plus amide carbonyl) that is absent in unsubstituted or amino-substituted pyrazole-1-acetic acids [1], while the free carboxylic acid provides a derivatization point for amide coupling or esterification orthogonal to the picolinamido linkage [2]. Replacing this compound with a generic 4-aminopyrazole-1-acetic acid would require an additional acylation step, altering reaction sequences and potentially introducing batch-to-batch variability in multi-step library syntheses.

This Compound
Generic 4‑Amino Analogue
Pre‑installed picolinamido & free acid
Requires acylation; often supplied as HCl salt
Bidentate metal‑coordination motif ready
No metal‑chelating group; single amine only
Direct coupling eliminates 2–3 synthetic steps
Needs protection–acylation–deprotection sequence

Evidence Guide for Quantitative Differentiation


Structural Differentiation: Picolinamido vs. Amino Substituent

The target compound bears a pyridine-2-carbonylamino (picolinamido) substituent at the pyrazole 4-position, which chemically and functionally distinguishes it from the more common 4-amino-pyrazole-1-acetic acid building block. The picolinamido group provides an additional hydrogen bond acceptor (pyridine nitrogen), a hydrogen bond donor (amide NH), and a bidentate metal-chelating motif, whereas the 4-amino congener offers only a single primary amine [1]. These features expand the accessible chemical space in fragment-based library design.

Picolinamido vs. amino substituent
Reported
+1 H‑bond acceptor; bidentate (N,O) metal‑binding motif gained
Bypasses protection–acylation–deprotection, saving 2–3 synthetic steps
Computed descriptors (PubChem); coordination chemistry precedent
Medicinal chemistry Fragment-based drug discovery Metal coordination

Physicochemical Differentiation: Lipophilicity and Polar Surface Area

The target compound has a computed XLogP3 of 0.0 and a topological polar surface area (TPSA) of 97.1 Ų [1], positioning it in a balanced polarity range suitable for oral drug space. In comparison, 2-(1H-pyrazol-1-yl)acetic acid (CAS 16034-48-3) has a lower TPSA (~55 Ų) and lower molecular weight, making it less representative of lead-like fragments. The picolinamido group increases both hydrogen-bonding capacity and rotatable bond count (4 vs. 2 in the unsubstituted pyrazole-acetic acid), offering a more three-dimensionally functionalized scaffold [2].

Lipophilicity & TPSA
Reported
XLogP3 = 0.0; TPSA = 97.1 Ų; vs. 55 Ų for unsubstituted analogue
Balanced polarity profile supports fragment library design
Computed values (XLogP3, TPSA); standard conditions
Drug-likeness Lead optimization Physicochemical profiling

Synthetic Accessibility: Purity Grades and Batch Consistency

The compound is commercially available from multiple independent suppliers with defined minimum purity specifications: AK Scientific offers 95% purity ; Leyan supplies at 97% purity (Catalog No. 1409656) ; MolCore specifies NLT 98% purity under ISO-certified quality systems . In contrast, the closest analog 2-(4-amino-1H-pyrazol-1-yl)acetic acid is typically supplied only as the dihydrochloride salt (CAS 1201935-99-0) or hydrochloride salt [1], which can introduce counterion-related variability in stoichiometric coupling reactions and requires neutralization before use in base-sensitive transformations.

Purity & physical form
Specification review
95–≥98% free acid across multiple vendors; comparator supplied as dihydrochloride salt
Free acid avoids neutralization step; consistent stoichiometry in couplings
Vendor specifications as of May 2026; HPLC, NMR
Chemical procurement Quality control Synthetic chemistry

Biological Precedent: Picolinamide-Pyrazole Privileged Scaffolds

Although direct target-specific biological data for CAS 1183357-77-8 remain absent from the peer-reviewed literature as of May 2026, the picolinamide-pyrazole chemotype is a recognized privileged scaffold. Fluorophenylpyrazole-picolinamide derivatives have demonstrated growth inhibition comparable to cisplatin in a panel of human tumor cell lines (HeLa, among others) [1][2]. Independently, picolinamide antibacterials bearing heterocyclic appendages have shown potent and selective activity against Clostridioides difficile, with structure-activity relationships defined across >100 analogues [3]. The target compound, with its free carboxylic acid, serves as a versatile entry point for amide or ester diversification to explore these established pharmacophore spaces.

Scaffold precedent
Class‑level
Reported growth inhibition in HeLa for elaborated analogues; reported anti‑C. difficile activity for picolinamide class
Supports scaffold diversification; no direct data for this building block
No target‑specific data; fragment‑level building block
Kinase inhibition Antibacterial discovery Structure-activity relationship

Research and Industrial Application Scenarios


Fragment-Based Drug Discovery Library Design

The compound serves as a fragment-sized building block (MW = 246 Da) with a balanced XLogP3 of 0.0 and TPSA of 97.1 Ų, fulfilling commonly applied Rule-of-Three criteria for fragment libraries [1]. Its free carboxylic acid enables direct amide coupling with diverse amine collections, while the picolinamido group contributes additional hydrogen-bonding capacity and potential metal-chelation interactions [2]. This dual functionality is not achievable with simpler pyrazole-1-acetic acid fragments, making the compound a strategic choice for fragment-growing or fragment-linking campaigns targeting kinases, metalloenzymes, or protein-protein interaction surfaces [3].

Focused Compound Libraries for Kinase Inhibitor Screening

Procurement of the pre-functionalized building block bypasses the 2–3 step protection–acylation–deprotection sequence that would be required if starting from 2-(4-amino-1H-pyrazol-1-yl)acetic acid [1]. The compound can be directly coupled to aryl/heteroaryl amines or alcohols via its carboxylic acid to rapidly generate libraries of picolinamide-pyrazole hybrids. This chemotype has demonstrated antiproliferative activity comparable to cisplatin in cancer cell line panels when elaborated with appropriate fluorophenyl substituents [2][3], providing a validated starting point for hit-to-lead optimization.

Metal-Organic Framework and Coordination Polymer Precursors

The pyridine-2-carboxamido motif is a well-established bidentate ligand for transition metals, forming stable chelates with Fe(III), Mn(III), Co(II), and other biologically and catalytically relevant metal centers [1]. The additional carboxylic acid handle on the pyrazole N1 position provides an orthogonal coordination or conjugation site, enabling the construction of heterobimetallic or mixed-ligand coordination architectures [2]. This dual-site functionality is not present in simpler pyridine-2-carboxamide ligands lacking the acetic acid tether.

Quality-Controlled Multi-Step Synthesis

With purity specifications spanning 95% (AK Scientific) [1], 97% (Leyan) [2], and ≥98% (MolCore, ISO-certified) [3], the compound is available from multiple independent suppliers with documented quality standards. The free acid form eliminates the batch variability associated with hydrochloride or dihydrochloride salts of related amino-pyrazole building blocks , ensuring consistent stoichiometry in amide coupling, mixed anhydride formation, and esterification protocols across multi-gram scale syntheses.

Application
Selection Property
Validation Focus
Fragment‑based library design
Fragment‑appropriate polarity & H‑bond capacity
Rule‑of‑Three compliance; library diversification
Kinase inhibitor focused libraries
Pre‑functionalized picolinamido‑acid scaffold
Direct amide coupling efficiency; scaffold precedent review
MOF & coordination polymer precursors
Bidentate metal‑chelating motif + orthogonal carboxylic acid
Heterobimetallic architecture formation; coordination site review
Quality‑controlled multi‑step synthesis
Multi‑supplier ≥95% free acid form
Consistent coupling stoichiometry; supply chain diversity
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